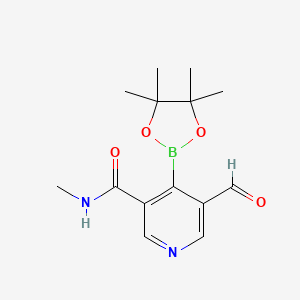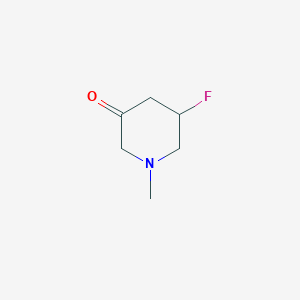
2-(6-Cyclohexyl-6-hydroxy-1-cyclohexa-2,4-dienyl)acetic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Cyclohexyl-6-hydroxy-1-cyclohexa-2,4-dienyl)acetic acid methyl ester is an organic compound characterized by its unique structure, which includes a cyclohexyl group, a hydroxy group, and a cyclohexa-2,4-dienyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Cyclohexyl-6-hydroxy-1-cyclohexa-2,4-dienyl)acetic acid methyl ester typically involves the following steps:
Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.
Formation of the Cyclohexa-2,4-dienyl Moiety: This can be synthesized through Diels-Alder reactions or other cycloaddition reactions.
Esterification: The final step involves the esterification of the acetic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, such as hydrogenation, to reduce the cyclohexa-2,4-dienyl moiety to a cyclohexyl group.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of a fully saturated cyclohexyl derivative
Substitution: Formation of halogenated derivatives
Wissenschaftliche Forschungsanwendungen
2-(6-Cyclohexyl-6-hydroxy-1-cyclohexa-2,4-dienyl)acetic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(6-Cyclohexyl-6-hydroxy-1-cyclohexa-2,4-dienyl)acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the cyclohexyl and cyclohexa-2,4-dienyl moieties can interact through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexyl acetate: Similar structure but lacks the hydroxy and cyclohexa-2,4-dienyl groups.
Cyclohexanol: Contains a hydroxy group but lacks the ester and cyclohexa-2,4-dienyl moieties.
Cyclohexyl methyl ketone: Contains a cyclohexyl group and a carbonyl group but lacks the ester and hydroxy groups.
Uniqueness
2-(6-Cyclohexyl-6-hydroxy-1-cyclohexa-2,4-dienyl)acetic acid methyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both cyclohexyl and cyclohexa-2,4-dienyl moieties, along with the hydroxy and ester groups, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C15H22O3 |
|---|---|
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
methyl 2-(6-cyclohexyl-6-hydroxycyclohexa-2,4-dien-1-yl)acetate |
InChI |
InChI=1S/C15H22O3/c1-18-14(16)11-13-9-5-6-10-15(13,17)12-7-3-2-4-8-12/h5-6,9-10,12-13,17H,2-4,7-8,11H2,1H3 |
InChI-Schlüssel |
PMGPEWXWCQNWCP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1C=CC=CC1(C2CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2,9,9-trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14789599.png)

![2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B14789607.png)

![5,6-Dichlorobenzo[c]isoxazole](/img/structure/B14789611.png)
![1-[(1S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione](/img/structure/B14789615.png)
![Tert-butyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14789626.png)


![N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide](/img/structure/B14789650.png)


![9-((Triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B14789668.png)

